molecular formula C7H8O3 B14660617 Methyl 6-oxohexa-2,4-dienoate CAS No. 40188-21-4

Methyl 6-oxohexa-2,4-dienoate

Cat. No.: B14660617
CAS No.: 40188-21-4
M. Wt: 140.14 g/mol
InChI Key: OKCKDXOUJKZELN-UHFFFAOYSA-N
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Description

Methyl 6-oxohexa-2,4-dienoate is a chemical compound characterized by its unique structure, which includes a six-carbon chain with a keto group at the sixth position and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-oxohexa-2,4-dienoate can be synthesized through several methods. One common approach involves the oxidation of methyl 6-hydroxyhexa-2,4-dienoate. This reaction typically requires an oxidizing agent such as potassium permanganate or chromium trioxide under controlled conditions to ensure selective oxidation at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of precursor compounds. The use of catalysts such as palladium or platinum on carbon can enhance the efficiency and yield of the reaction. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production of the desired compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-oxohexa-2,4-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 6-oxohexa-2,4-dienoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-oxohexa-2,4-dienoate involves its interaction with specific enzymes and molecular targets. In biodegradation pathways, the compound is metabolized by enzymes such as dioxygenases, which catalyze the cleavage of the conjugated diene system. This process leads to the formation of smaller, more easily metabolized molecules. The molecular targets and pathways involved include the meta-cleavage pathway, which is crucial for the degradation of aromatic compounds .

Comparison with Similar Compounds

Methyl 6-oxohexa-2,4-dienoate can be compared with other similar compounds, such as:

    Methyl 6-hydroxyhexa-2,4-dienoate: Differing by the presence of a hydroxyl group instead of a keto group.

    Methyl 6-oxohexa-2,4-dienoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.

    2-Hydroxy-5-methyl-cis,cis-muconic semialdehyde: A related compound involved in similar metabolic pathways

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields.

Properties

CAS No.

40188-21-4

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

methyl 6-oxohexa-2,4-dienoate

InChI

InChI=1S/C7H8O3/c1-10-7(9)5-3-2-4-6-8/h2-6H,1H3

InChI Key

OKCKDXOUJKZELN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC=CC=O

Origin of Product

United States

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